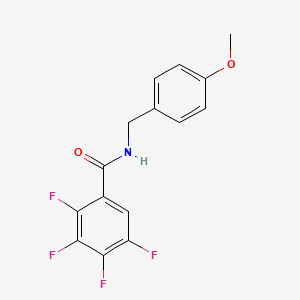
3-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-(6-methyl-2-pyridinyl)acrylamide, commonly known as CPAA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPAA belongs to the class of acrylamide derivatives and has been found to possess anti-inflammatory and anti-tumor properties.
作用機序
The mechanism of action of CPAA is not fully understood, but studies have suggested that it may act through multiple pathways. CPAA has been found to inhibit the activity of NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. CPAA has also been shown to inhibit the activity of STAT3 signaling pathway, which is involved in the regulation of cell proliferation and survival. Additionally, CPAA has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CPAA has been found to exhibit a range of biochemical and physiological effects. Studies have shown that CPAA inhibits the production of inflammatory cytokines such as TNF-α and IL-6. CPAA also inhibits the activation of NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. Furthermore, CPAA has been found to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
One advantage of CPAA is its potential as a therapeutic agent in a variety of diseases. CPAA has been found to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of these diseases. However, one limitation of CPAA is its toxicity. Studies have shown that high doses of CPAA can cause toxicity in cells and animals. Therefore, the toxicity of CPAA needs to be carefully monitored in lab experiments.
将来の方向性
There are several future directions for research on CPAA. One direction is to investigate the potential use of CPAA in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the mechanism of action of CPAA in more detail, in order to better understand its potential therapeutic properties. Additionally, future research could investigate the toxicity of CPAA in more detail, in order to determine its safety for use as a therapeutic agent.
合成法
CPAA can be synthesized using a variety of methods, including the reaction between 4-chlorobenzaldehyde and 6-methyl-2-pyridinecarboxaldehyde in the presence of acryloyl chloride. Another method involves the reaction of 4-chlorobenzaldehyde, 6-methyl-2-pyridinecarboxaldehyde, and acrylamide in the presence of sodium hydride. These methods have been reported in scientific literature and have been used to synthesize CPAA for research purposes.
科学的研究の応用
CPAA has been investigated for its potential use as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that CPAA exhibits anti-tumor properties by inhibiting the proliferation of cancer cells and inducing apoptosis. CPAA has also been found to possess anti-inflammatory properties by reducing the production of inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Furthermore, CPAA has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(6-methylpyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11-3-2-4-14(17-11)18-15(19)10-7-12-5-8-13(16)9-6-12/h2-10H,1H3,(H,17,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKYWJQCESOWPF-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)

![4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)


![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![4-ethyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5732164.png)
![8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5732175.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)



![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)